rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
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Overview
Description
rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate: is a bicyclic compound featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the hydroxy group: This step often involves selective reduction or hydrolysis reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC or DMP.
Reduction: The ester group can be reduced to an alcohol using LiAlH4.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4 or NaBH4.
Substitution: Tosyl chloride, SOCl2, or PBr3.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl (1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate .
- rac-tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate .
- (1R,5S)-tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate .
Uniqueness
rac-tert-butyl (1R,5S)-1-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
2679950-81-1 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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